6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride
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Overview
Description
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a chemical compound with the molecular formula C8H8ClFN2O. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-fluoroaniline with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbenzo[d]isoxazol-5-amine
- 6-Fluoro-3-methylbenzo[d]isoxazole
- 5-Amino-3-methylbenzo[d]isoxazole
Uniqueness
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride stands out due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets .
Biological Activity
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a compound belonging to the benzoisoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methyl group on the isoxazole ring. This structure contributes to its unique biological activity profile.
Molecular Formula: C9H8ClF N2O
Molecular Weight: 202.63 g/mol
Biological Activities
Research indicates that compounds in the benzoisoxazole class exhibit a variety of biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of benzoisoxazole can inhibit cancer cell proliferation. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antipsychotic Effects: This compound has been investigated for its potential in treating psychiatric disorders. It acts as a ligand for serotonin receptors (5-HT2A and D2), which are critical targets in the management of conditions like schizophrenia and depression .
- Anti-inflammatory Properties: The compound has also shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Modulation: It acts as an antagonist at serotonin receptors (5-HT2A) and dopamine receptors (D2), influencing neurotransmitter signaling pathways relevant to mood regulation and psychotic symptoms .
- Enzyme Inhibition: The compound exhibits inhibitory activity against certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .
Research Findings and Case Studies
Several studies have explored the efficacy of this compound:
Properties
IUPAC Name |
6-fluoro-3-methyl-1,2-benzoxazol-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O.ClH/c1-4-5-2-7(10)6(9)3-8(5)12-11-4;/h2-3H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBILJQVBLPSBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC(=C(C=C12)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743704 |
Source
|
Record name | 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243313-45-2 |
Source
|
Record name | 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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